7'-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound that features a unique structure combining bromophenyl and bichromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps. One common approach is to start with the bromination of a phenyl derivative, followed by the formation of an oxoethoxy intermediate. This intermediate is then reacted with a methoxy-substituted bichromene under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl moiety, where the bromine atom is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for imaging studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices
Mechanism of Action
The mechanism of action of 7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets. The bromophenyl moiety can engage in halogen bonding with proteins or nucleic acids, while the bichromene structure may intercalate into DNA or interact with cellular membranes. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl benzoates: These compounds share the bromophenyl and oxoethyl functionalities but differ in their overall structure and applications.
4-Bromophenylacetic acid: Another bromophenyl derivative, primarily used in different chemical contexts.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a bromophenyl group, used in antimicrobial and anticancer research.
Uniqueness
What sets 7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione apart is its unique combination of bromophenyl and bichromene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H17BrO7 |
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Molecular Weight |
533.3 g/mol |
IUPAC Name |
3-[7-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C27H17BrO7/c1-32-23-4-2-3-16-11-21(27(31)35-26(16)23)20-13-25(30)34-24-12-18(9-10-19(20)24)33-14-22(29)15-5-7-17(28)8-6-15/h2-13H,14H2,1H3 |
InChI Key |
ZCNQTVPIJASDEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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